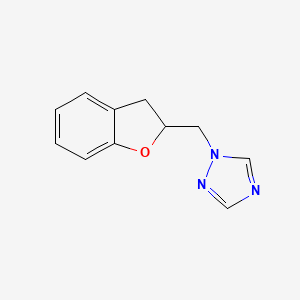![molecular formula C13H17N5OS B7579613 2-(1-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7579613.png)
2-(1-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide is a chemical compound with potential applications in scientific research. This compound is also known as DMAT or 5-(2-dimethylaminopyridin-3-yl)-2-(ethylamino)thiazole-4-carboxamide. DMAT is a small molecule inhibitor of protein kinases, which are enzymes that play critical roles in cellular signaling pathways.
作用机制
DMAT inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream substrates, thereby inhibiting the kinase activity. DMAT has been shown to be a selective inhibitor of protein kinases, with little or no effect on other enzymes or cellular processes.
Biochemical and Physiological Effects:
DMAT has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMAT inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. DMAT has also been shown to inhibit the migration of cancer cells, which is a critical step in cancer metastasis. In vivo studies have shown that DMAT inhibits the growth of tumors in animal models of cancer.
实验室实验的优点和局限性
DMAT has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. DMAT is also a selective inhibitor of protein kinases, which makes it a useful tool for studying cellular signaling pathways. However, DMAT has several limitations for lab experiments. It is a potent inhibitor of several protein kinases, which can lead to off-target effects. DMAT is also a cytotoxic compound that can induce apoptosis in non-target cells.
未来方向
There are several future directions for DMAT research. One direction is to develop more selective inhibitors of specific protein kinases. Another direction is to investigate the potential of DMAT as a therapeutic agent for cancer and other diseases. DMAT can also be used to study the role of protein kinases in cellular signaling pathways and disease pathogenesis. Finally, DMAT can be used as a tool to identify novel targets for drug development.
合成方法
DMAT can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-bromo-3-nitropyridine with 2-dimethylaminoethanol to form 2-(dimethylamino)-3-nitropyridine. The second step involves the reaction of 2-(dimethylamino)-3-nitropyridine with ethylamine to form 2-(ethylamino)-3-nitropyridine. The third step involves the reaction of 2-(ethylamino)-3-nitropyridine with thiourea to form 2-(ethylamino)thiazole-4-carboxamidine. The final step involves the reaction of 2-(ethylamino)thiazole-4-carboxamidine with dimethylformamide dimethyl acetal to form DMAT.
科学研究应用
DMAT is widely used in scientific research as a potent inhibitor of protein kinases. Protein kinases play critical roles in cellular signaling pathways, and their dysregulation is associated with a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. DMAT has been shown to inhibit several protein kinases, including casein kinase 2, cyclin-dependent kinase 2, and glycogen synthase kinase 3. DMAT has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-(1-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-8(14)13-17-10(7-20-13)12(19)16-9-5-4-6-15-11(9)18(2)3/h4-8H,14H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMYJSRUPQHKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)NC2=C(N=CC=C2)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)

![2-[[(2-Methoxypyridine-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579542.png)
![2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)

![2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid](/img/structure/B7579557.png)
![2-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579558.png)
![2-[[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579564.png)
![2-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579567.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B7579569.png)
![2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579579.png)
![2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579585.png)
![2-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579591.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579600.png)